![molecular formula C12H13NO4S B13787388 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-77-8](/img/structure/B13787388.png)
7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxypropyl and carboxylic acid groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Biological Activities
Antiviral Properties
Research indicates that 7-(3-hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid exhibits significant antiviral activity, particularly against herpesviruses such as herpes simplex virus types 1 and 2 and cytomegalovirus. The mechanism of action is believed to involve inhibition of viral replication by interfering with viral enzymes or cellular pathways essential for viral proliferation.
Anti-inflammatory and Anticancer Potential
The compound has also been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it can modulate signaling pathways involved in inflammation and cell proliferation, making it a candidate for further development in cancer therapeutics.
Applications in Medicinal Chemistry
Therapeutic Development
The unique properties of this compound make it a valuable target in drug development. Its ability to interact with various biological targets positions it as a candidate for the treatment of viral infections and inflammatory diseases.
Interaction Studies
Research often focuses on the binding affinity of this compound to viral proteins or receptors implicated in disease processes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions, providing insights into the compound's mechanism of action and guiding further optimization for therapeutic use.
Comparative Analysis with Related Compounds
A comparative analysis highlights several compounds within the thieno[2,3-b]pyridine class that share structural similarities with this compound:
Compound Name | Structure | Key Properties |
---|---|---|
4-Oxo-4,7-dihydrothieno[2,3-b]pyridine | Similar core structure | Antiviral activity against herpesviruses |
Thienopyridone derivatives | Varying substituents | Anti-inflammatory properties |
Thieno[2,3-b]pyridine carboxamides | Carboxamide functionalization | Kinase inhibition potential |
These compounds underscore the diversity within the thieno[2,3-b]pyridine class while emphasizing how the unique hydroxylpropyl substitution in this compound may enhance its biological activity and selectivity as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a unique thieno[2,3-B]pyridine core and additional functional groups that confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound notable for its potential therapeutic applications. Its unique structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests a range of biological activities, particularly in antiviral and anti-inflammatory domains.
- Molecular Formula : C₁₂H₁₃N₁O₄S
- Molecular Weight : 267.31 g/mol
- CAS Number : 67637-77-8
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against herpesviruses such as herpes simplex virus types 1 and 2 and cytomegalovirus. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles.
Anti-inflammatory Properties
Compounds within the thieno[2,3-b]pyridine class have demonstrated potential in modulating inflammatory responses. This compound may influence signaling pathways related to inflammation, making it a candidate for further studies in inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties. Its ability to modulate cell proliferation pathways positions it as a promising agent in cancer therapy research.
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity. The presence of the hydroxylpropyl group at the 7-position may enhance its affinity for viral proteins or other molecular targets compared to similar compounds lacking this substitution. This relationship underscores the importance of specific functional groups in determining the efficacy of therapeutic agents.
Study 1: Antiviral Efficacy
In a study published in PubMed, researchers explored various derivatives of thieno[3,2-b]pyridine and their antiviral activities. The findings highlighted that specific modifications could significantly enhance potency against herpesvirus DNA polymerases while maintaining selectivity over human DNA polymerases. This suggests that similar modifications in this compound could yield improved antiviral agents .
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of thieno[2,3-b]pyridine derivatives. The results indicated that these compounds could inhibit key inflammatory mediators and pathways, suggesting that this compound might demonstrate similar effects due to its structural characteristics .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure | Key Properties |
---|---|---|
4-Oxo-4,7-dihydrothieno[2,3-b]pyridine | Similar core structure | Antiviral activity against herpesviruses |
Thienopyridone derivatives | Varying substituents | Anti-inflammatory properties |
Thieno[2,3-b]pyridine carboxamides | Carboxamide functionalization | Kinase inhibition potential |
This comparative analysis highlights how variations in chemical structure can lead to diverse biological activities within the thieno[2,3-b]pyridine class.
Properties
CAS No. |
67637-77-8 |
---|---|
Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-7-5-8-10(15)9(12(16)17)6-13(3-2-4-14)11(8)18-7/h5-6,14H,2-4H2,1H3,(H,16,17) |
InChI Key |
LVMIRUKNFYMNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CCCO |
Origin of Product |
United States |
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